molecular formula C9H14ClNO2 B1382844 3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride CAS No. 1803603-59-9

3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride

Cat. No. B1382844
M. Wt: 203.66 g/mol
InChI Key: SNPBQKFBKKVMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride” is a chemical compound with the CAS No. 1803603-59-9. It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular formula of “3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride” is C9H14ClNO2 . The molecular weight is 203.67 . Detailed structural information or diagrams are not provided in the sources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride” such as melting point, boiling point, and density are mentioned in the sources, but specific values are not provided .

Scientific Research Applications

Synthesis and Structural Characterization

  • A related compound, 3-Amino-1-hydroxyacetone, was synthesized from N-phthaloylglycine, highlighting a method adaptable for preparing bond-labeled samples, which could be applicable to 3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride as well (Ullah, Fali, & Spenser, 2004).

Environmental Applications

  • Modified montmorillonite with hydroxyl-containing surfactants (similar to the structure of interest) showed enhanced removal of phenols and catechols from aqueous solutions, indicating potential environmental applications in water purification (Liu et al., 2014).

Pharmaceutical Research

  • The structure of (R)-2-(2-Aminothiazol-4-yl)-4′-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} Acetanilide, bearing similarities to the compound of interest, was studied for its potential as a therapeutic drug for overactive bladder, suggesting possible pharmaceutical applications (Takasu et al., 2007).
  • 1-(4-Methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides, structurally related to the compound, exhibited antitumor activity, indicating potential in cancer research (Isakhanyan et al., 2016).

Material Science and Corrosion Inhibition

  • Schiff bases derived from L-Tryptophan, structurally related to the compound, were found to inhibit corrosion of stainless steel in acidic environments. This suggests potential applications in material science and industrial processes (Vikneshvaran & Velmathi, 2017).

Safety And Hazards

Safety precautions for handling “3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride” include keeping the product container or label at hand, keeping out of reach of children, obtaining special instructions before use, not handling until all safety precautions have been read and understood, and keeping away from heat/sparks/open flames/hot surfaces . More detailed safety information can be found in the source .

properties

IUPAC Name

3-(2-amino-1-hydroxypropan-2-yl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-9(10,6-11)7-3-2-4-8(12)5-7;/h2-5,11-12H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPBQKFBKKVMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC(=CC=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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